molecular formula C12H9ClN2O2S B5635437 N-[(3-chlorophenyl)carbamothioyl]furan-2-carboxamide CAS No. 82366-75-4

N-[(3-chlorophenyl)carbamothioyl]furan-2-carboxamide

Cat. No.: B5635437
CAS No.: 82366-75-4
M. Wt: 280.73 g/mol
InChI Key: YLWFZGCVNHHGIJ-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)carbamothioyl]furan-2-carboxamide is a compound of significant interest in the fields of medicinal and synthetic chemistry. This compound is known for its potential pharmacological properties, including antimicrobial and anticancer activities . The structure of this compound consists of a furan ring attached to a carboxamide group, which is further linked to a 3-chlorophenyl group through a carbamothioyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)carbamothioyl]furan-2-carboxamide typically involves a one-pot strategy. This method allows for the efficient production of the compound in moderate to excellent yields (56–85%) . The general synthetic route includes the reaction of furan-2-carboxylic acid with 3-chlorophenyl isothiocyanate in the presence of a base, such as triethylamine, under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis strategy can be scaled up for industrial applications. The use of readily available starting materials and mild reaction conditions makes this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the furan and phenyl rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)carbamothioyl]furan-2-carboxamide involves its interaction with cellular targets, leading to the inhibition of key biological processes. In cancer cells, the compound induces apoptosis by disrupting mitochondrial function and activating caspase pathways . Its antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide
  • N-[(3-bromophenyl)carbamothioyl]furan-2-carboxamide
  • N-[(3-chlorophenyl)carbamothioyl]thiophene-2-carboxamide

Uniqueness

N-[(3-chlorophenyl)carbamothioyl]furan-2-carboxamide stands out due to its unique combination of a furan ring and a 3-chlorophenyl group, which contributes to its enhanced biological activity compared to similar compounds. The presence of the furan ring is particularly significant, as it imparts additional reactivity and potential for further functionalization .

Properties

IUPAC Name

N-[(3-chlorophenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2S/c13-8-3-1-4-9(7-8)14-12(18)15-11(16)10-5-2-6-17-10/h1-7H,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWFZGCVNHHGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353327
Record name STK054426
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82366-75-4
Record name STK054426
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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